molecular formula C20H18N4 B14347190 2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline CAS No. 94547-56-5

2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline

Cat. No.: B14347190
CAS No.: 94547-56-5
M. Wt: 314.4 g/mol
InChI Key: LHLDCMBHJWETQT-UHFFFAOYSA-N
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Description

2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline is a Schiff base compound known for its diverse applications in coordination chemistry and biological activities. This compound is characterized by its unique structure, which includes two azanylylidene groups connected to a central phenylene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline typically involves the condensation reaction between 1,2-diaminobenzene and salicylaldehyde derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azanylylidene groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride; in solvents like ethanol or methanol.

    Substitution: Various nucleophiles; in organic solvents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline involves its ability to form stable complexes with metal ions. This interaction can influence various biological pathways and molecular targets, leading to its observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-{1,4-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline
  • 2,2’-{1,3-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline

Uniqueness

2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its isomers, this compound may exhibit different reactivity and stability, making it suitable for specific applications in coordination chemistry and biological research.

Properties

CAS No.

94547-56-5

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

2-[[2-[(2-aminophenyl)methylideneamino]phenyl]iminomethyl]aniline

InChI

InChI=1S/C20H18N4/c21-17-9-3-1-7-15(17)13-23-19-11-5-6-12-20(19)24-14-16-8-2-4-10-18(16)22/h1-14H,21-22H2

InChI Key

LHLDCMBHJWETQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3N)N

Origin of Product

United States

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